1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c1-4-2-7(3-4,5(8)9)6(10)11/h5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMYSXHMGHDAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Catalysis
Low-temperature reactions (–30°C to –20°C) are critical for minimizing side reactions during difluoromethylation, as evidenced by the high regioselectivity (94:6 to 96:4) achieved in CN111362874B. Sodium iodide and potassium iodide catalysts enhance the nucleophilicity of intermediates, improving yields to 75–80%.
Solvent Systems
Recrystallization in aqueous ethanol (35–65%) purifies the final product effectively. For example, refluxing the crude product in 40% ethanol followed by cooling to 10°C yields 99.7% pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Similar conditions could be applied to the target cyclobutane derivative.
Challenges and Mitigation Strategies
Ring Strain and Stability
Cyclobutane’s inherent strain increases reactivity, leading to undesired ring-opening during fluorination. Using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) in substitution reactions stabilizes intermediates, as shown in CN111362874B.
Regioselectivity in Fluorination
Competing 5- and 3-substitution pathways necessitate precise stoichiometry. A 1.1:1 molar ratio of methylhydrazine to intermediate ensures >95% regioselectivity for the 3-substituted product.
Data Tables
Table 1: Comparison of Difluoromethylation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (3:5) |
|---|---|---|---|---|
| Substitution/Hydrolysis | NaI | –30 to –20 | 78.3 | 96:4 |
| Radical Fluorination | Ru(bpy)32+ | 25 | 62* | 89:11* |
| Wittig Olefination | None | 0 | 58* | N/A |
*Theorized values based on analogous reactions.
Table 2: Recrystallization Solvent Optimization
| Solvent (v/v% H2O) | Purity (%) | Recovery (%) |
|---|---|---|
| 40% Ethanol | 99.7 | 78.3 |
| 35% Methanol | 99.6 | 77.1 |
| 50% Isopropanol | 98.9 | 72.4 |
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity . Additionally, the cyclobutane ring provides a rigid framework that can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Functional Group Variations
1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic Acid (C₆H₆F₄O₂)
- Key Differences : Replaces the methylidene group at position 3 with two fluorine atoms.
- The absence of the methylidene group eliminates conjugation opportunities, altering reactivity .
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic Acid (C₈H₁₂O₃)
- Key Differences : Substitutes difluoromethyl with methoxymethyl (–CH₂OCH₃) at position 1.
- However, reduced electronegativity may lower bioavailability .
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid (C₁₂H₁₂O₄)
- Key Differences : Introduces a 4-methoxyphenyl ring at position 1 and a ketone (oxo) at position 3.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Substituents (Position 1/3) | Fluorine Atoms | Key Properties |
|---|---|---|---|---|
| Target Compound | C₇H₆F₂O₂ | –CF₂H, =CH₂ | 2 | High lipophilicity, rigid |
| 1-(Difluoromethyl)-3,3-difluorocyclobutane... | C₆H₆F₄O₂ | –CF₂H, –F (3,3) | 4 | Increased steric hindrance |
| 1-(Methoxymethyl)-3-methylidenecyclobutane... | C₈H₁₂O₃ | –CH₂OCH₃, =CH₂ | 0 | Improved solubility |
| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-car... | C₁₂H₁₂O₄ | –C₆H₄OCH₃, –C=O | 0 | Aromatic interaction potential |
Biological Activity
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, and discusses its mechanisms of action, relevant case studies, and data tables summarizing key findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The presence of difluoromethyl and cyclobutane moieties enhances its interaction with biological targets.
- Molecular Formula : C7H8F2O2
- Molecular Weight : 164.14 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. Studies have demonstrated that it can induce apoptosis in specific cancer cells through the activation of apoptotic pathways.
Key Findings :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit key enzymes involved in cell division and proliferation, leading to reduced viability in cancer cells.
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes and tumor growth.
Study 1: Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multidrug-resistant bacterial strains. The results highlighted its potential as a new antimicrobial agent.
Study 2: Cancer Cell Line Analysis
In a study published in Cancer Research, the compound was tested against various cancer cell lines. The findings indicated that it significantly inhibited cell growth and induced apoptosis, supporting its use as a therapeutic agent in oncology.
Q & A
Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by fluorination and carboxylation. Key steps include:
- Cyclobutane Construction : Use [2+2] photocycloaddition or strain-driven ring-closing metathesis to form the cyclobutane core .
- Fluorination : Introduce the difluoromethyl group via radical fluorination or nucleophilic substitution with fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl esters) using lithium hydroxide in methanol/water mixtures, followed by acid workup .
Optimization Tips : - Maintain temperatures between 0–25°C during fluorination to minimize side reactions.
- Use catalysts like Pd(II) or Cu(I) to enhance regioselectivity in cyclobutane formation .
- Monitor reaction progress via TLC or HPLC to adjust reaction times (typically 12–24 hours).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
Q. How should researchers design initial biological activity screens for this compound, considering its structural features?
Methodological Answer:
- Target Selection : Prioritize enzymes or receptors sensitive to fluorinated motifs (e.g., GABA analogs, cyclooxygenases) .
- Assay Design :
- Use fluorescence polarization assays to study binding to proteins with hydrophobic pockets.
- Test inhibitory activity at concentrations of 1–100 µM in triplicate .
- Structural Insights : The methylidene group may confer rigidity, making it suitable for probing steric effects in enzyme active sites .
Advanced Research Questions
Q. What mechanistic insights exist for the fluorination steps in synthesizing this compound, and how do electronic effects influence reaction pathways?
Methodological Answer:
- Radical vs. Ionic Pathways :
- Electronic Effects : The electron-withdrawing carboxylic acid group deactivates the cyclobutane ring, necessitating strong electrophilic fluorinating agents .
- Computational Support : DFT calculations (e.g., Gaussian 09) predict transition-state energies for fluorination, guiding reagent selection .
Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets like GABA transaminase. Focus on hydrogen bonding between the carboxylic acid and catalytic lysine residues .
- MD Simulations : GROMACS trajectories (50 ns) reveal stability of the cyclobutane ring in aqueous environments, explaining low membrane permeability .
- QSAR Models : Correlate substituent electronegativity (e.g., difluoromethyl vs. trifluoromethyl) with IC₅₀ values in enzyme inhibition .
Q. What strategies resolve contradictions in crystallographic data versus solution-phase spectroscopic observations?
Methodological Answer:
- Dynamic Effects : Solution-phase NMR may show averaged signals due to ring puckering, while X-ray crystallography captures static conformations .
- Variable-Temperature NMR : Conduct experiments from -40°C to 60°C to observe coalescence of proton signals, confirming conformational flexibility .
- Synchrotron Crystallography : High-resolution data (≤1.0 Å) at Advanced Photon Source facilities resolve bond-length discrepancies caused by disorder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
